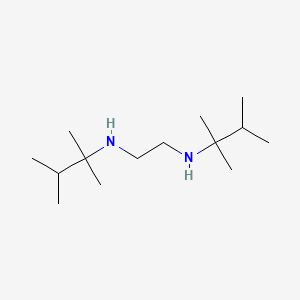
N~1~,N~2~-Bis(2,3-dimethylbutan-2-yl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~2~-Bis(2,3-dimethylbutan-2-yl)ethane-1,2-diamine is a chemical compound known for its unique structure and properties. It belongs to the class of diamines, which are compounds containing two amine groups. This compound is characterized by the presence of two 2,3-dimethylbutan-2-yl groups attached to an ethane-1,2-diamine backbone. Its molecular formula is C14H32N2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~-Bis(2,3-dimethylbutan-2-yl)ethane-1,2-diamine typically involves the reaction of 2,3-dimethylbutan-2-amine with ethane-1,2-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of N1,N~2~-Bis(2,3-dimethylbutan-2-yl)ethane-1,2-diamine may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N~1~,N~2~-Bis(2,3-dimethylbutan-2-yl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The amine groups can participate in substitution reactions with other chemical species.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted amines .
Scientific Research Applications
N~1~,N~2~-Bis(2,3-dimethylbutan-2-yl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N1,N~2~-Bis(2,3-dimethylbutan-2-yl)ethane-1,2-diamine involves its interaction with specific molecular targets. The amine groups in the compound can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
N,N’-Dimethyl-N,N’-bis(2-pyridinylmethyl)-1,2-ethanediamine: Another diamine with different substituents.
N-(2,3-dimethylbutan-2-yl)-3-methylaniline: A related compound with a similar structural motif
Uniqueness
N~1~,N~2~-Bis(2,3-dimethylbutan-2-yl)ethane-1,2-diamine is unique due to its specific arrangement of 2,3-dimethylbutan-2-yl groups and ethane-1,2-diamine backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
CAS No. |
88653-67-2 |
|---|---|
Molecular Formula |
C14H32N2 |
Molecular Weight |
228.42 g/mol |
IUPAC Name |
N,N'-bis(2,3-dimethylbutan-2-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C14H32N2/c1-11(2)13(5,6)15-9-10-16-14(7,8)12(3)4/h11-12,15-16H,9-10H2,1-8H3 |
InChI Key |
ORMTXUQRWDBYII-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C)NCCNC(C)(C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



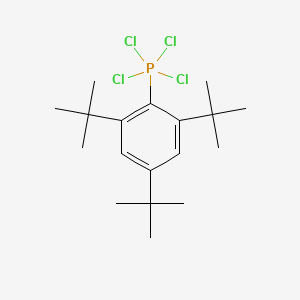
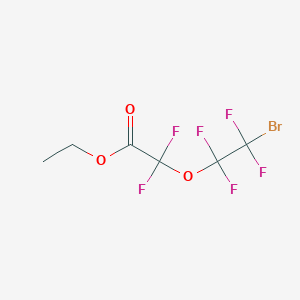
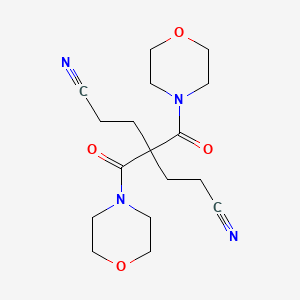
![5-Fluoro-3,3-dimethyl-1-oxaspiro[3.5]nonane](/img/structure/B14381965.png)
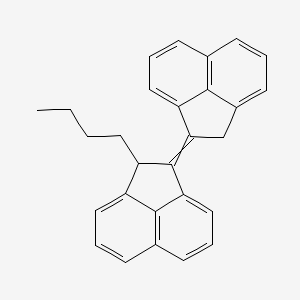

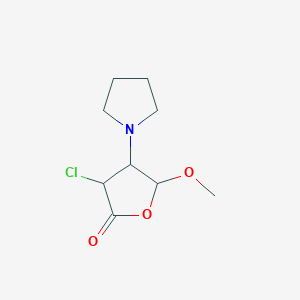
![(Chloromethyl)(dimethyl)[3-(phenylsulfanyl)prop-1-yn-1-yl]silane](/img/structure/B14381991.png)
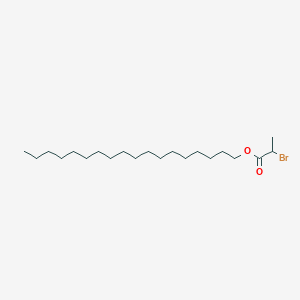
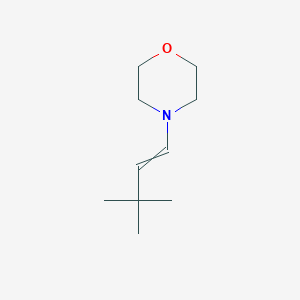

![3,3-dimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indole](/img/structure/B14382014.png)
![2,2'-[(2,6,8-Trichloroquinazolin-4-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14382019.png)
